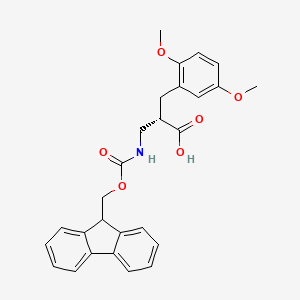

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid

CAS No.:

Cat. No.: VC17368205

Molecular Formula: C27H27NO6

Molecular Weight: 461.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C27H27NO6 |

|---|---|

| Molecular Weight | 461.5 g/mol |

| IUPAC Name | (2S)-2-[(2,5-dimethoxyphenyl)methyl]-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |

| Standard InChI | InChI=1S/C27H27NO6/c1-32-19-11-12-25(33-2)17(14-19)13-18(26(29)30)15-28-27(31)34-16-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h3-12,14,18,24H,13,15-16H2,1-2H3,(H,28,31)(H,29,30)/t18-/m0/s1 |

| Standard InChI Key | CORMIMUYUFGDET-SFHVURJKSA-N |

| Isomeric SMILES | COC1=CC(=C(C=C1)OC)C[C@@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

| Canonical SMILES | COC1=CC(=C(C=C1)OC)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |

Introduction

(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(2,5-dimethoxybenzyl)propanoic acid is a chiral compound primarily used in peptide synthesis as a protected amino acid derivative. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protecting group for the amino functionality, enabling selective reactions during peptide assembly. This compound is particularly relevant in the context of solid-phase peptide synthesis (SPPS).

Synthesis and Applications

-

Synthesis:

-

The compound is synthesized via standard organic chemistry protocols involving:

-

Protection of the amino group with the Fmoc group.

-

Incorporation of the 2,5-dimethoxybenzyl side chain on the α-carbon.

-

-

Typical reagents include fluorenylmethyloxycarbonyl chloride for Fmoc protection and benzaldehyde derivatives for side-chain modification.

-

-

Applications:

-

Widely used in SPPS to introduce non-standard amino acids into peptides.

-

The dimethoxybenzyl group imparts unique steric and electronic properties to peptides, enhancing their bioactivity or stability.

-

Structural Analysis

The compound's structure features:

-

A chiral center at the α-carbon.

-

A bulky Fmoc group that provides steric hindrance, facilitating selective deprotection during peptide synthesis.

-

A dimethoxybenzyl moiety that contributes to hydrophobic interactions in peptide folding or receptor binding.

Physical and Spectroscopic Data

| Parameter | Value/Observation |

|---|---|

| Melting Point | Not reported |

| Solubility | Soluble in organic solvents like dimethylformamide (DMF), dichloromethane (DCM). |

| Spectroscopic Features | Characterized by: |

| - FTIR: Peaks for carbonyl (C=O) and aromatic groups. | |

| - NMR: Distinct chemical shifts for Fmoc protons and dimethoxybenzyl protons. |

Biological Relevance

Although primarily a synthetic intermediate, derivatives of this compound have been investigated for:

-

Enhancing peptide therapeutic properties.

-

Modulating binding affinities in drug discovery.

Limitations and Challenges

-

The bulky Fmoc group may sometimes hinder coupling reactions during SPPS.

-

Careful handling is required to avoid premature deprotection of the Fmoc group.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume